molecular formula C21H24N2O4 B2525664 3,5-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941910-30-1

3,5-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2525664
CAS RN: 941910-30-1
M. Wt: 368.433
InChI Key: LOFMJCBKARYLBH-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes a benzene ring and an anilide group . The 3D structure of similar compounds can be viewed using specialized software . More detailed structural analysis would require advanced computational chemistry techniques.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been investigated for their antiviral potential. Notably, 3,5-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide could be explored as an antiviral agent. Researchers have synthesized similar indole derivatives and observed inhibitory activity against influenza A and CoxB3 viruses . Further studies could explore its efficacy against other viral strains.

Anti-HIV Activity

Indole-based molecules have been explored as potential anti-HIV agents. Molecular docking studies could predict interactions between this compound and HIV-1 proteins, guiding further experimental validation .

Mechanism of Action

properties

IUPAC Name

3,5-dimethoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-4-9-23-19-7-6-16(10-14(19)5-8-20(23)24)22-21(25)15-11-17(26-2)13-18(12-15)27-3/h6-7,10-13H,4-5,8-9H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFMJCBKARYLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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